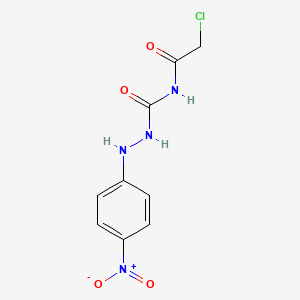![molecular formula C22H46NO4P B14474146 Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate CAS No. 66258-31-9](/img/structure/B14474146.png)
Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate is an organophosphorus compound known for its unique chemical properties and applications. This compound is characterized by the presence of both phosphonate and diethylamino groups, which contribute to its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out under controlled temperature conditions, usually between 15-25°C, and involves continuous stirring to ensure complete reaction . The generated hydrogen chloride gas is removed, and the reaction mixture is further processed to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is typically purified through processes such as washing, filtration, and distillation .
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various substituted phosphonates .
Scientific Research Applications
Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds with active sites of enzymes, while the phosphonate group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and influence biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phosphate: Used as a plasticizer and lubricant additive.
Bis(2-ethylhexyl) phthalate: Commonly used as a plasticizer.
Bis(2-ethylhexyl) amine: Used in the synthesis of surfactants and as a reagent in organic synthesis.
Uniqueness
Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate is unique due to its combination of phosphonate and diethylamino groups, which provide distinct reactivity and versatility compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
66258-31-9 |
|---|---|
Molecular Formula |
C22H46NO4P |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
2-[bis(2-ethylhexoxy)phosphoryl]-N,N-diethylacetamide |
InChI |
InChI=1S/C22H46NO4P/c1-7-13-15-20(9-3)17-26-28(25,19-22(24)23(11-5)12-6)27-18-21(10-4)16-14-8-2/h20-21H,7-19H2,1-6H3 |
InChI Key |
UFBXWVMMRFGEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=O)(CC(=O)N(CC)CC)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



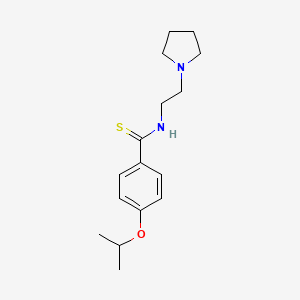
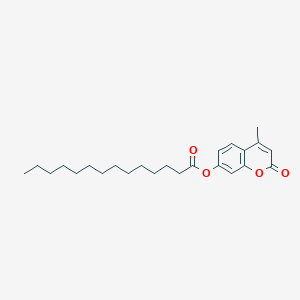

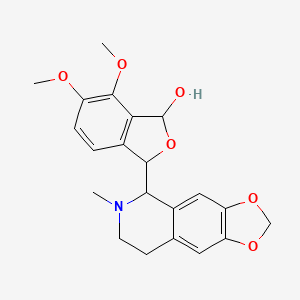
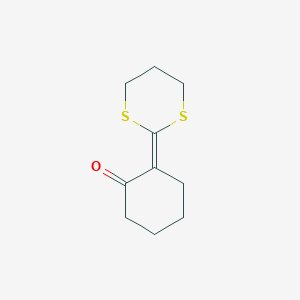

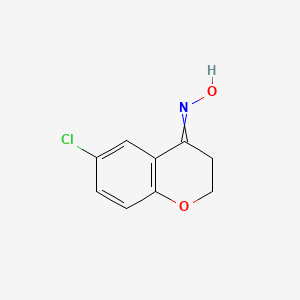
![8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)](/img/structure/B14474113.png)
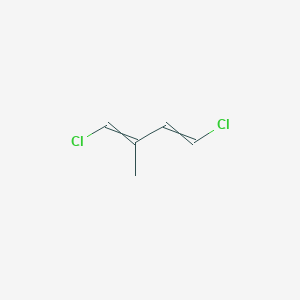
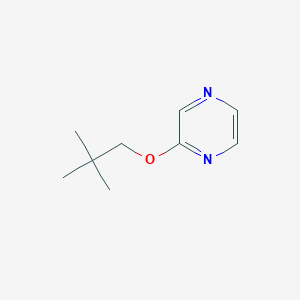
![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile](/img/structure/B14474132.png)

